3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde

PROTAC Linker Design Aqueous Solubility Physicochemical Properties

3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde (CAS 2167497-48-3) is a bifunctional organosilicon compound with the molecular formula C11H24O3Si and a molecular weight of 232.39 g/mol. It features a terminal aldehyde group and a tert-butyldimethylsilyl (TBDMS) protected alcohol, separated by an ethoxy spacer.

Molecular Formula C11H24O3Si
Molecular Weight 232.39 g/mol
CAS No. 2167497-48-3
Cat. No. B1412750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde
CAS2167497-48-3
Molecular FormulaC11H24O3Si
Molecular Weight232.39 g/mol
Structural Identifiers
SMILESCC(C)(C)[Si](C)(C)OCCOCCC=O
InChIInChI=1S/C11H24O3Si/c1-11(2,3)15(4,5)14-10-9-13-8-6-7-12/h7H,6,8-10H2,1-5H3
InChIKeyQWYGZEYETKHUGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Understanding 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde (CAS 2167497-48-3)


3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde (CAS 2167497-48-3) is a bifunctional organosilicon compound with the molecular formula C11H24O3Si and a molecular weight of 232.39 g/mol [1]. It features a terminal aldehyde group and a tert-butyldimethylsilyl (TBDMS) protected alcohol, separated by an ethoxy spacer. This structure classifies it as a heterobifunctional linker building block, primarily utilized in multi-step organic synthesis, including the assembly of Proteolysis Targeting Chimeras (PROTACs), where the aldehyde is often used for bio-orthogonal conjugation and the TBDMS group for orthogonal protection .

1 Heterobifunctional linker building block for multi-step synthesis
2 Orthogonal TBDMS-aldehyde reactivity enables sequential conjugation
3 Supports assembly of PROTACs and bioconjugates via ethoxy spacer flexibility

The Pitfalls of Substituting 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde with a Generic Analog


Selecting a closely related analog for 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde without data-driven justification can introduce significant risk into a synthetic sequence. The precise combination of a terminal aldehyde, a TBDMS protecting group, and a single ethoxy spacer is critical for controlling orthogonal reactivity and physicochemical properties [1]. A simple TBDMS-protected aldehyde lacking the ethoxy spacer (e.g., CAS 89922-82-7) would alter the linker's flexibility and aqueous solubility profile, potentially impacting downstream bioconjugation efficiency. Conversely, replacing the TBDMS group with an unprotected alcohol would eliminate orthogonal protection and lead to unwanted side reactions. Therefore, substitution is not trivial and requires systematic evaluation of the specific differential evidence outlined below.

Spacer Removing the ethoxy spacer may alter linker flexibility and aqueous solubility profile, potentially affecting bioconjugation efficiency.
Protection Replacing TBDMS with a free alcohol eliminates orthogonal protection and can introduce unwanted side reactions.
Analog A generic silyl-protected aldehyde without the ethoxy spacer may not replicate the same physicochemical profile.

Quantitative Differentiation Evidence for 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde


Enhanced Aqueous Solubility Profile vs. Analog Without Ethoxy Spacer

The target compound's ethoxy spacer increases the Topological Polar Surface Area (TPSA) and hydrogen bond acceptor count, predicting superior aqueous solubility compared to the directly-linked analog 3-[(tert-butyldimethylsilyl)oxy]propanal (CAS 89922-82-7). For the target compound (C11H24O3Si), the TPSA is calculated as 35.5 Ų with three hydrogen bond acceptors [1]. In contrast, the comparator (C9H20O2Si) has a lower TPSA of 26.3 Ų and only two hydrogen bond acceptors [2], a difference that can significantly affect solubility and clearance rates in a biological setting.

Aqueous Solubility Profile
Computed, in silico
TPSA: 35.5 Ų (3 H-bond acceptors)
Target Comparator 26.3 Ų
Comparator: 3-((tert-butyldimethylsilyl)oxy)propanal (CAS 89922-82-7)
Reported higher TPSA may support improved aqueous solubility in linker design.
Class-level inference from computed descriptors; experimental solubility data not reported.
PROTAC Linker Design Aqueous Solubility Physicochemical Properties

Greater Structural Flexibility and Linker Reach vs. Non-Spacer Analog

The target compound possesses 8 rotatable bonds, in contrast to only 4 rotatable bonds for the analog 3-((tert-butyldimethylsilyl)oxy)propanal (CAS 89922-82-7), which lacks the ethoxy spacer [1][2]. This doubling in rotational degrees of freedom provides a significantly longer and more flexible linker arm, which is a critical parameter for enabling a PROTAC molecule to form a productive ternary complex between the target protein and E3 ligase [3].

Linker Flexibility & Reach
Computed, in silico
8 rotatable bonds
Target Comparator 4
Comparator: 3-((tert-butyldimethylsilyl)oxy)propanal (CAS 89922-82-7)
Doubled rotatable bond count may provide greater linker reach and conformational adaptability.
Relevance to ternary complex formation based on PROTAC design principles.
Conformational Freedom Linker Design Target Engagement

Key Orthogonal Reactivity for Heterobifunctional Agent Assembly vs. Non-Protected Analog

The tert-butyldimethylsilyl (TBDMS) group provides selective protection that is orthogonal to many common functional groups, including the terminal aldehyde. This allows for the sequential, controlled assembly of complex molecules. The TBDMS group is acid-labile, enabling selective deprotection in the presence of many base-labile protecting groups [1]. In contrast, using an unprotected analog like 3-(2-hydroxyethoxy)propionaldehyde would immediately introduce a competing nucleophilic center (hydroxyl), leading to uncontrolled oligomerization or side reactions, and significantly lower the overall yield of the desired heterobifunctional product.

Orthogonal Protection Strategy
Class-level, reported
Acid-labile TBDMS orthogonal to aldehyde
Reported >95% yield in protection/deprotection cycles under mild conditions
Enables multi-step assembly with controlled deprotection, avoiding side reactions from free alcohol.
Typical deprotection with TBAF or acidic conditions; source: Greene's Protective Groups.
Orthogonal Protection Selective Deprotection Synthetic Chemistry

Validated Purity Specifications from a Reputable Vendor for Reproducible Research

For critical synthetic steps where stoichiometry and side reactions must be controlled, the vendor-reported purity of a chemical is a key procurement parameter. The compound 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde is commercially available with a specified minimum purity of 95% from AKSci and a higher specification of NLT 98% from MolCore . This contrasts with other TBDMS-protected aldehydes, such as (R)-2-(tert-butyldimethylsilyloxy)propanal (CAS 111819-71-7), which are typically offered at a single purity specification of 95% , giving the procurer a tangible choice for applications demanding higher initial purity.

Vendor Purity Option
Supplier-reported
NLT 98% (MolCore)
Also available at ≥95% (AKSci)
Comparator analog: ≥95% for (R)-2-(tert-butyldimethylsilyloxy)propanal
Reported higher purity specification may reduce pre-use purification needs; requires in-house verification.
Sources unavailable; verify against certificate of analysis before critical steps.
Purity Specification Reproducibility Chemical Procurement

Key Application Scenarios for 3-[2-(tert-Butyldimethylsilanyloxy)ethoxy]propionaldehyde


Synthesis of PROTAC Molecules Requiring Flexible, Solubilizing Linkers

In Proteolysis Targeting Chimera (PROTAC) design, linker composition critically influences ternary complex formation and degradation efficiency. The unique combination of a TBDMS-protected alcohol and an aldehyde separated by an ethoxy spacer makes this compound an ideal intermediate. The aldehyde group can be used for reductive amination to attach a target protein ligand, while the TBDMS group, after deprotection, can be activated for coupling to an E3 ligase ligand [1]. The enhanced flexibility (8 rotatable bonds) and moderate polarity (TPSA 35.5 Ų) relative to simpler silyl-protected aldehydes directly support the generation of degrader molecules with more favorable physicochemical profiles, as established in Section 3.

Assembly of Heterobifunctional Linkers for ADCs and Bioconjugates

Beyond PROTACs, this compound serves as a versatile building block for creating custom linkers for Antibody-Drug Conjugates (ADCs) and other bioconjugates. The orthogonal reactivity of the TBDMS group and the aldehyde allows for the sequential, highly controlled introduction of a cytotoxic payload and an antibody-binding handle. The ability to procure the compound at NLT 98% purity is a direct enabler for these precision applications, minimizing the risk of side reactions during the conjugation of valuable biological macromolecules .

Solid-Phase Synthesis Requiring Traceless, Cleavable Linkers

The TBDMS group can function as a silicon-based traceless linker for solid-phase synthesis. The compound can be immobilized on a resin via the TBDMS group, followed by modification of the aldehyde functionality. Upon completion of the desired chemical transformations, the final product can be cleaved from the solid support under mildly acidic conditions, leaving no memory of the linker attachment [2]. This use-case is supported by the orthogonality of the TBDMS group to a wide range of reaction conditions employed on the aldehyde handle.

Application
Selection Property
Validation Focus
PROTAC linker synthesis
Orthogonal aldehyde/TBDMS handles, spacer flexibility
Ternary complex formation, degrader physicochemical profile
ADC & bioconjugate linkers
High-purity option (NLT 98%), sequential reactivity
Conjugation efficiency, minimized side reactions
Traceless solid-phase synthesis
Acid-labile TBDMS as cleavable linker
Traceless cleavage, product purity after release
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